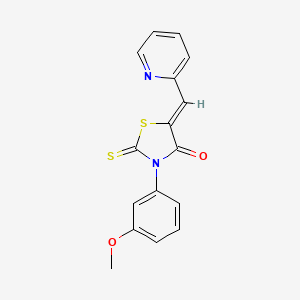

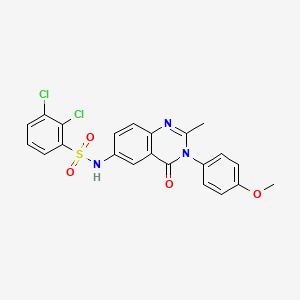

![molecular formula C13H12N4O B2459410 4-(benciloxi)-1H-pirazolo[4,3-c]piridin-3-amina CAS No. 1629037-78-0](/img/structure/B2459410.png)

4-(benciloxi)-1H-pirazolo[4,3-c]piridin-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Los derivados de pirrolopirazina han demostrado propiedades antimicrobianas. Exhiben efectos inhibitorios contra bacterias y hongos, lo que los convierte en candidatos potenciales para nuevos antibióticos .

- Algunos compuestos de pirrolopirazina poseen propiedades antiinflamatorias. Estas moléculas podrían ser valiosas para controlar las condiciones inflamatorias .

- Los derivados de pirrolopirazina han mostrado promesa como agentes antivirales. Pueden inhibir la replicación viral o la entrada en las células huésped .

- Ciertos compuestos de pirrolopirazina exhiben actividad antioxidante. Los antioxidantes juegan un papel crucial en la protección de las células del estrés oxidativo y las enfermedades relacionadas .

- Los derivados de pirrolopirazina han sido evaluados por sus efectos antitumorales. Pueden interferir con el crecimiento, la proliferación o las vías de supervivencia de las células cancerosas .

- Los derivados de 5H-pirrolo[2,3-b]pirazina han mostrado actividad como inhibidores de quinasas. Las quinasas desempeñan funciones esenciales en la señalización y regulación celular .

Actividad Antimicrobiana

Efectos Antiinflamatorios

Potencial Antiviral

Propiedades Antioxidantes

Actividad Antitumoral

Inhibición de Quinasas

Si bien los derivados de pirrolopirazina son muy prometedores, es importante tener en cuenta que sus mecanismos de acción precisos aún no se comprenden completamente. Además, se necesitan más investigaciones de la relación estructura-actividad (SAR) para optimizar sus propiedades . Los investigadores continúan explorando estos fascinantes compuestos, con la esperanza de diseñar nuevas pistas para el tratamiento de diversas enfermedades.

Mecanismo De Acción

The exact mechanism of action of 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine is not fully understood. However, it is believed to act as an agonist at the 5-HT1A receptor. It is thought to increase the activity of the receptor, which in turn affects the brain’s serotonin levels. It is also believed to act as an inhibitor of the enzyme MAO-B, which is involved in the breakdown of serotonin.

Biochemical and Physiological Effects

4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can have a variety of effects such as increased mood, improved sleep, and decreased anxiety. It has also been shown to inhibit the enzyme MAO-B, which can lead to increased levels of dopamine and noradrenaline in the brain. In addition, it has been shown to have a variety of effects on the cardiovascular system, including decreased blood pressure and increased heart rate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has a relatively low toxicity and is safe to use in laboratory experiments. On the other hand, it has a relatively short half-life, which can make it difficult to study in long-term experiments.

Direcciones Futuras

There are a number of potential future directions for 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine research. One potential direction is to further study its mechanism of action, in order to better understand its effects on the brain and body. Another potential direction is to study its effects on other neurotransmitters, such as dopamine and noradrenaline. Additionally, further research could be done to investigate its potential therapeutic applications, such as its use as an antidepressant or anxiolytic. Finally, further research could be done to investigate its potential as an antipsychotic agent.

Métodos De Síntesis

The synthesis of 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridin-3-amine is accomplished through a two-step reaction. The first step involves the reaction of 4-bromobenzyl chloride with 1H-pyrazolo[4,3-c]pyridine-3-amine in the presence of a base such as sodium hydroxide. This reaction yields 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridine-3-amine. The second step involves the reaction of 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridine-3-amine with a strong acid such as hydrochloric acid. This reaction yields the desired product, 4-(benzyloxy)-1H-pyrazolo[4,3-c]pyridine-3-amine.

Propiedades

IUPAC Name |

4-phenylmethoxy-1H-pyrazolo[4,3-c]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c14-12-11-10(16-17-12)6-7-15-13(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H3,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOCPULRMFPHEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC3=C2C(=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2459327.png)

![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)

![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide](/img/structure/B2459334.png)

![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2459337.png)

![Methyl N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2459343.png)

![methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate](/img/structure/B2459344.png)

![1-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2459346.png)

![N-(6-Methoxy-1,3-benzothiazol-2-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2459350.png)